molecular formula C24H22N2O3 B3940611 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide

Cat. No. B3940611
M. Wt: 386.4 g/mol
InChI Key: LXBSQTGMPFWNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide, also known as L-690,330, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. This compound has been widely studied due to its potential therapeutic applications in the treatment of various cardiovascular and metabolic disorders.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide exerts its pharmacological effects by selectively blocking the angiotensin II type 1 receptor (AT1 receptor), which is a key regulator of blood pressure, fluid balance, and cardiovascular homeostasis. By inhibiting the activation of the AT1 receptor, this compound can reduce the vasoconstrictor and pro-inflammatory effects of angiotensin II, leading to improved cardiovascular and metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, improvement in cardiac function, and enhancement of glucose metabolism. In animal models of hypertension and heart failure, this compound has been shown to reduce blood pressure, improve cardiac output, and decrease cardiac hypertrophy and fibrosis. In diabetic models, this compound has been shown to improve glucose tolerance and insulin sensitivity, and reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has several advantages for use in lab experiments, including its high potency and selectivity for the AT1 receptor, which allows for precise and reliable pharmacological manipulation. However, this compound also has some limitations, including its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide, including the development of novel analogs with improved pharmacological properties, the investigation of its effects on other physiological systems, such as the immune system and the central nervous system, and the exploration of its potential applications in other disease states, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the beneficial effects of this compound on cardiovascular and metabolic function, and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide has been extensively studied for its potential therapeutic applications in the treatment of various cardiovascular and metabolic disorders, including hypertension, heart failure, and diabetes. In vitro and in vivo studies have demonstrated that this compound is a potent and selective angiotensin II receptor antagonist, which can effectively block the effects of angiotensin II on blood pressure, cardiac function, and glucose metabolism.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-3-15-21(26-23(28)18-12-6-7-13-19(18)24(26)29)22(27)25-20-14-8-10-16-9-4-5-11-17(16)20/h4-14,21H,2-3,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBSQTGMPFWNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylhexanamide

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